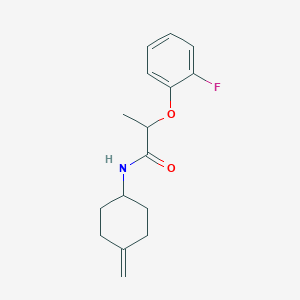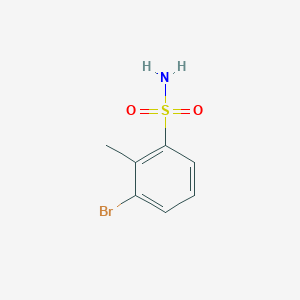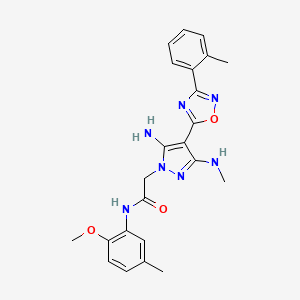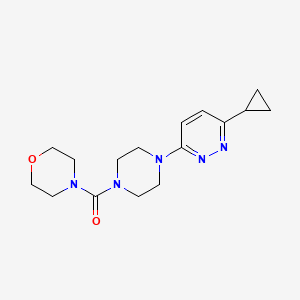
2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide, also known as FMP, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes such as pain, inflammation, and mood. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have therapeutic effects in various conditions.
Wissenschaftliche Forschungsanwendungen
Potential in Androgen-Dependent Diseases
Compounds structurally related to the one you mentioned have been explored as selective androgen receptor modulators (SARMs). These compounds, like S-1, exhibit potential therapeutic applications in treating androgen-dependent diseases due to their selective action on androgen receptors. For instance, the pharmacokinetics and metabolism study in rats of a SARM compound reveals insights into its absorption, distribution, metabolism, and excretion, indicating its promise as a novel therapeutic agent for diseases like benign hyperplasia (Wu et al., 2006).
Photoreactions and Potential in Drug Development
The photoreactivity of compounds containing similar moieties, such as flutamide, has been studied to understand their behavior under UV light, which can have implications in the development of drugs with better stability and efficacy profiles. These studies explore how structural differences affect photoreactivity, which is crucial for designing compounds with desired properties for drug development (Watanabe et al., 2015).
Fluorescent Probes for Biological and Environmental Analysis
Compounds with specific functional groups have been used to design fluorescent probes for the detection of biological and environmental analytes. A ratiometric fluorescent probe, for example, has been developed for measuring hydrazine in water samples and biological systems, showcasing the application of such compounds in environmental monitoring and biological research (Zhu et al., 2019).
Antibacterial and Antifungal Agents
Derivatives of similar compounds have been synthesized and evaluated for their antibacterial and antifungal activities. Research on 2-(6-methoxy-2-naphthyl)propionamide derivatives, for instance, shows significant activity against various bacterial and fungal strains, indicating the potential of structurally related compounds in antimicrobial drug development (Helal et al., 2013).
Advanced Materials and Polymer Synthesis
Research into compounds with similar structural elements has led to the development of novel polyurethanes and cyanate ester resins with specific properties like low dielectric constants, improved mechanical properties, and high thermal stability. These materials have applications in various fields, including electronics and aerospace, demonstrating the versatility of such compounds in the development of advanced materials (Gu et al., 2017).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-11-7-9-13(10-8-11)18-16(19)12(2)20-15-6-4-3-5-14(15)17/h3-6,12-13H,1,7-10H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIBCFBQPFMNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(=C)CC1)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-4-{[ethyl(propan-2-yl)amino]methyl}-N-propylbenzamide](/img/structure/B2595111.png)
![2-[(3-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2595112.png)

![2-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2595117.png)

![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595120.png)
![8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2595122.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B2595124.png)
![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2595126.png)

![3-[(2-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2595130.png)

![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2595134.png)